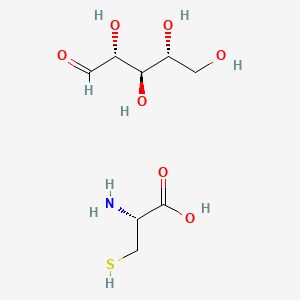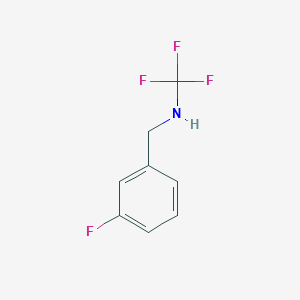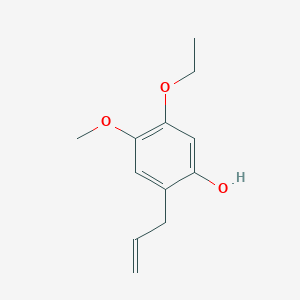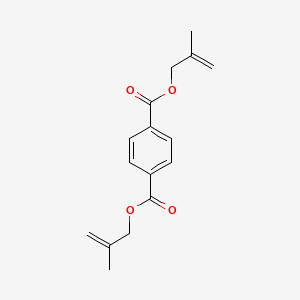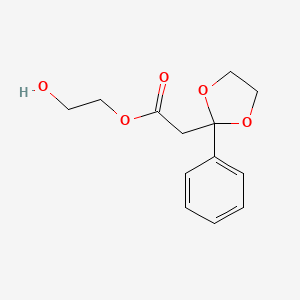
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is an organic compound that features a dioxolane ring fused with a phenyl group and an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate typically involves the reaction of phenylacetic acid with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.
化学反応の分析
Types of Reactions
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
作用機序
The mechanism by which 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate exerts its effects involves interactions with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethyl acetate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
Uniqueness
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is unique due to the presence of both a phenyl group and a dioxolane ring, which confer distinct chemical and physical properties. These structural features make it particularly useful in applications requiring specific reactivity and stability profiles.
特性
CAS番号 |
63444-69-9 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC名 |
2-hydroxyethyl 2-(2-phenyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C13H16O5/c14-6-7-16-12(15)10-13(17-8-9-18-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
InChIキー |
AYFWDDWKCJBEHC-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CC(=O)OCCO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


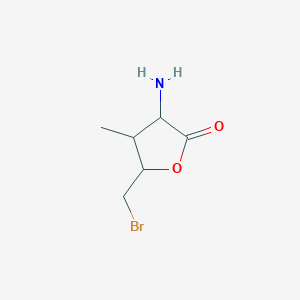
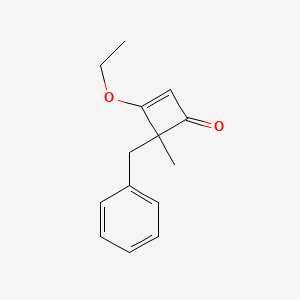
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
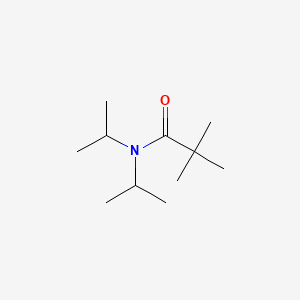


![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
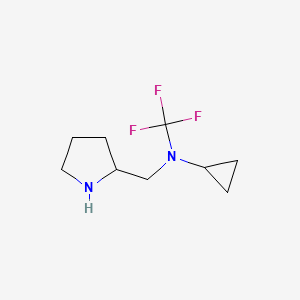
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)
